Laninamivir octanoate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

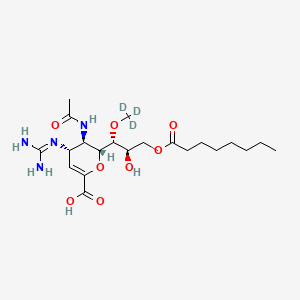

Structure

2D Structure

Properties

Molecular Formula |

C21H36N4O8 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-3-octanoyloxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1/i3D3 |

InChI Key |

UKTIJASCFRNWCB-KPQPBROHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](COC(=O)CCCCCCC)O |

Canonical SMILES |

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Laninamivir Octanoate-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laninamivir octanoate is a long-acting inhaled neuraminidase inhibitor used for the treatment and prophylaxis of influenza. Administered as a prodrug, it undergoes hydrolysis in the respiratory tract to its active form, laninamivir. This guide elucidates the core mechanism of action of laninamivir, its inhibitory activity against various influenza virus strains, and the detailed experimental protocols used to determine its efficacy. Laninamivir octanoate-d3 is a deuterated version of laninamivir octanoate, often used as an internal standard in pharmacokinetic studies. Its mechanism of action is identical to the non-deuterated form.

Core Mechanism of Action: Neuraminidase Inhibition

Laninamivir octanoate is administered via inhalation, delivering the prodrug directly to the primary site of influenza virus replication in the respiratory tract.[1][2] Endogenous esterases in the airway epithelium hydrolyze the octanoate ester, releasing the active drug, laninamivir.[1]

Laninamivir is a potent and competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[3] Neuraminidase is a crucial surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues. By binding to the active site of the neuraminidase enzyme, laninamivir prevents this cleavage, causing newly formed viral particles to aggregate on the cell surface and preventing their release and subsequent infection of other cells.[3] This ultimately halts the spread of the infection within the host.

One of the key features of laninamivir is its prolonged retention in the lungs, which allows for a single-dose administration.[1][2]

Signaling Pathway and Molecular Interactions

The inhibitory action of laninamivir is a result of its high-affinity binding to the conserved active site of the neuraminidase enzyme. The chemical structure of laninamivir is designed to mimic the natural substrate of neuraminidase, sialic acid.

References

An In-depth Technical Guide to the Isotopic Labeling and Stability of Laninamivir Octanoate-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic labeling of Laninamivir octanoate with deuterium to produce Laninamivir octanoate-d3. It details the rationale behind the isotopic labeling strategy, proposes a synthetic pathway, and discusses the anticipated stability profile of the labeled compound. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of antiviral therapeutics, particularly in the context of utilizing isotopically labeled internal standards for pharmacokinetic and metabolic studies. While specific experimental data for this compound is not publicly available, this guide consolidates information from related compounds and general principles of isotopic labeling to provide a robust theoretical framework.

Introduction to Laninamivir Octanoate

Laninamivir octanoate is a long-acting neuraminidase inhibitor used for the treatment and prophylaxis of influenza.[1] It is a prodrug that, upon administration, is hydrolyzed to its active form, laninamivir.[2] The octanoate ester moiety enhances the lipophilicity of the drug, leading to prolonged retention in the respiratory tract and allowing for a single-dose administration.[1]

The primary route of bioactivation and degradation of laninamivir octanoate is through ester hydrolysis. Understanding the stability and metabolic fate of this prodrug is crucial for optimizing its therapeutic efficacy and for developing accurate analytical methods for its quantification in biological matrices.

Isotopic Labeling of Laninamivir Octanoate

Isotopically labeled compounds, particularly those incorporating deuterium (²H or D), are invaluable tools in drug development. They are frequently used as internal standards in mass spectrometry-based bioanalytical assays due to their chemical similarity to the analyte but distinct mass.[3][4] The use of a deuterated internal standard can significantly improve the accuracy and precision of quantitative analyses.[3]

For Laninamivir octanoate, a deuterated version, "this compound," is a logical choice for an internal standard. The "-d3" designation suggests the incorporation of three deuterium atoms. A chemically plausible and common location for such labeling is the methoxy group at the C7 position of the neuraminic acid scaffold, resulting in a trideuteromethoxy group (-OCD₃). This position is generally stable and less likely to undergo exchange with protons from the surrounding environment.

Proposed Synthesis of this compound

While a specific synthetic protocol for this compound is not publicly documented, a plausible route can be inferred from the known synthesis of Laninamivir octanoate and general deuteration techniques.[5][6] A key step would involve the introduction of the deuterated methyl group.

Proposed Synthetic Scheme:

A potential synthetic route could start from a protected zanamivir derivative. The key steps would be:

-

Protection of functional groups: The amino and carboxyl groups of a suitable zanamivir precursor are protected.

-

Deuteromethylation: The hydroxyl group at the C7 position is methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄).

-

Esterification: The hydroxyl group at the C9 position is esterified with octanoyl chloride to introduce the octanoate side chain.

-

Deprotection: The protecting groups are removed to yield this compound.

A patent for the preparation of Laninamivir octanoate describes the methylation of a zanamivir intermediate.[6] Adapting this step with a deuterated reagent is a feasible approach.

Stability of this compound

The stability of a drug molecule is a critical parameter that influences its shelf-life, formulation, and in vivo performance. For Laninamivir octanoate, the primary degradation pathway is the hydrolysis of the octanoate ester bond to release the active drug, laninamivir.

The introduction of deuterium at the methoxy group is not expected to directly influence the rate of ester hydrolysis through a primary kinetic isotope effect, as the C-D bonds are not broken during this reaction. However, secondary isotope effects could subtly influence the reaction kinetics.

The primary advantage of using this compound in stability studies is as an internal standard for accurately quantifying the degradation of the non-labeled drug over time under various stress conditions (e.g., pH, temperature, enzymatic).

Anticipated Degradation Profile

The degradation of this compound is expected to mirror that of the unlabeled compound, with the principal degradation product being laninamivir-d3.

Table 1: Anticipated Degradation Products of this compound

| Parent Compound | Degradation Pathway | Primary Degradation Product |

| This compound | Ester Hydrolysis | Laninamivir-d3 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and stability testing of this compound, based on established methods for similar compounds.

Protocol for Synthesis of this compound (Hypothetical)

-

Starting Material: A suitably protected zanamivir derivative.

-

Deuteromethylation:

-

Dissolve the protected zanamivir derivative in an appropriate aprotic solvent (e.g., DMF).

-

Add a strong base (e.g., sodium hydride) at 0°C under an inert atmosphere.

-

Slowly add a deuterated methylating agent (e.g., CD₃I).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the deuteromethylated intermediate by column chromatography.

-

-

Esterification:

-

Dissolve the deuteromethylated intermediate in a suitable solvent (e.g., dichloromethane).

-

Add triethylamine and octanoyl chloride.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with aqueous solutions to remove excess reagents.

-

Dry the organic layer and concentrate under reduced pressure.

-

-

Deprotection:

-

Treat the protected this compound with appropriate deprotecting agents (e.g., trifluoroacetic acid for Boc groups).

-

Purify the final product, this compound, by HPLC.

-

-

Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol for Stability Testing

-

Sample Preparation: Prepare solutions of Laninamivir octanoate in various buffers (e.g., pH 4, 7, 9) and in the presence of relevant enzymes (e.g., esterases). Spike each sample with a known concentration of this compound as an internal standard.

-

Stress Conditions: Incubate the samples at different temperatures (e.g., 4°C, 25°C, 40°C) for a defined period.

-

Sample Analysis: At specified time points, withdraw aliquots from each sample and quench any enzymatic activity. Analyze the samples by LC-MS/MS.

-

Quantification: Quantify the concentration of remaining Laninamivir octanoate by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Data Analysis: Plot the concentration of Laninamivir octanoate versus time to determine the degradation kinetics and calculate the half-life under each condition.

Data Presentation

The following tables are templates for presenting quantitative data that would be generated from the synthesis and stability studies of this compound.

Table 2: Synthesis and Characterization of this compound (Illustrative Data)

| Parameter | Value |

| Chemical Formula | C₂₁H₃₃D₃N₄O₈ |

| Molecular Weight | 475.58 g/mol |

| Isotopic Purity | >98% |

| Chemical Purity (HPLC) | >99% |

| Yield | (To be determined experimentally) |

Table 3: Stability of Laninamivir Octanoate under Various Conditions (Illustrative Data)

| Condition | Half-life (t½) |

| pH 4, 25°C | (To be determined) |

| pH 7, 25°C | (To be determined) |

| pH 9, 25°C | (To be determined) |

| Human Plasma, 37°C | (To be determined) |

Visualizations

Chemical Structures

References

- 1. Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. CN103435582A - Laninamivir octanoate preparation method - Google Patents [patents.google.com]

"Laninamivir octanoate-d3" physical and chemical properties

Laninamivir Octanoate-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting neuraminidase (NA) inhibitor used for the treatment and prophylaxis of influenza.[1][2][3] It is administered as an inhaled prodrug, which is subsequently hydrolyzed in the respiratory tract to its active form, laninamivir.[2][3][4] The deuterated version, this compound, serves as an isotope-labeled internal standard for pharmacokinetic studies and other quantitative analyses. This document provides an in-depth overview of the physical and chemical properties, mechanism of action, and relevant experimental protocols for this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Data for the non-deuterated form is also included for reference where applicable.

General Properties

| Property | Value | Source(s) |

| Chemical Name | 5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid 9-Octanoate-d3 | [5][6] |

| Synonyms | CS 8958-d3, (2R,3R,4S)-3-Acetamido-4- guanidino-2-[(1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic Acid-d3 | [5][6] |

| Molecular Formula | C₂₁H₃₃D₃N₄O₈ | [5][6] |

| Molecular Weight | 475.55 g/mol | [5][6] |

| CAS Number | 203120-17-6 | [6] |

| Appearance | Neat (Pure Form) | [5] |

| Storage | 2-8°C Refrigerator | [6] |

Structural Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | [7] |

| InChI | InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1/i3D3 | [5] |

| InChIKey | UKTIJASCFRNWCB-RMIBSVFLSA-N | [7] |

| SMILES | CCCCCCCC(=O)OC--INVALID-LINK--C(=O)O)N=C(N)N)NC(=O)C)OC">C@HO | [7] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [1] |

| DMSO | 95-100 mg/mL (approx. 201-211 mM). It is noted that hygroscopic DMSO can reduce solubility. | [1][8] |

| Ethanol | 5 mg/mL | [1] |

Neuraminidase Inhibition (Non-Deuterated Form)

The following IC₅₀ values are for the non-deuterated Laninamivir octanoate, demonstrating its activity as a neuraminidase inhibitor prodrug.

| Influenza Strain | IC₅₀ Value (nM) | Source(s) |

| H1N1 (Atypical Group 1, p09N1) | 947 nM | [9] |

| H2N2 (Group 2, p57N2) | 129 nM | [9] |

| H12N5 (Group 1, N5) | 389 nM | [9] |

| H3N2 Strains | 39.2 - 221 nM | [8] |

Mechanism of Action

Laninamivir octanoate is a prodrug that is metabolically converted to its active form, laninamivir. The primary therapeutic target is the neuraminidase enzyme on the surface of the influenza virus, which is essential for the release of progeny virions from infected host cells.[10] By inhibiting this enzyme, laninamivir halts the propagation of the virus.

The key steps are:

-

Administration : The prodrug, Laninamivir octanoate, is delivered directly to the respiratory tract via inhalation.[10][11]

-

Hydrolysis : Within the pulmonary tissue, endogenous esterase enzymes hydrolyze the octanoyl ester bond of the prodrug.[2][3][4]

-

Activation : This hydrolysis releases the active metabolite, laninamivir.[2][4]

-

Inhibition : Laninamivir, a potent neuraminidase inhibitor, binds with high affinity to the active site of the viral neuraminidase enzyme.[12]

-

Viral Trapping : This binding prevents the enzyme from cleaving sialic acid residues, which anchor newly formed viral particles to the cell surface. Consequently, the release and spread of the virus to other cells is blocked.[10]

-

Long-Acting Effect : Laninamivir exhibits a slow dissociation from the neuraminidase enzyme, contributing to a prolonged inhibitory effect and allowing for a single-dose treatment regimen.[2][10]

Experimental Protocols

Synthesis of Laninamivir Octanoate

A general synthetic route for Laninamivir octanoate has been described, which can be adapted for the deuterated analog.[13][14] The process involves several key transformations starting from a zanamivir precursor.

Methodology Outline:

-

Esterification: Zanamivir is reacted with methanol in the presence of an acid cation resin to produce zanamivir methyl ester.[14]

-

Carbonate Reaction: The methyl ester intermediate is then reacted with dimethyl carbonate under alkaline conditions.[14]

-

Methylation: The resulting compound undergoes methylation, for instance with methyl iodide, under alkaline conditions to introduce the C-7 methoxy group characteristic of laninamivir.[13][14]

-

Hydrolysis: The ester is hydrolyzed using an alkali, followed by neutralization with a cation resin, to yield the carboxylic acid intermediate.[13][14]

-

Acylation: Finally, the primary hydroxyl group is selectively acylated with octanoyl chloride to yield the final product, Laninamivir octanoate.[13][14] For the deuterated version, a deuterated starting material or reagent would be incorporated at the appropriate step.

Neuraminidase (NA) Inhibition Assay

This protocol outlines the determination of the inhibitory activity of compounds against influenza neuraminidase.[9]

Methodology:

-

Recombinant NA Expression and Purification:

-

The gene encoding the target neuraminidase (e.g., p09N1, p57N2) is cloned into a baculovirus expression vector.

-

Sf9 insect cells are transfected with the recombinant baculovirus.

-

The cells are cultured for several days, after which the secreted NA protein is harvested from the culture medium.

-

The protein is purified using affinity chromatography (e.g., HisTrap column), followed by dialysis.[9]

-

-

Inhibition Assay:

-

The enzymatic activity of the purified NA is measured using a fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

The assay is performed by mixing the purified NA enzyme with varying concentrations of the inhibitor (Laninamivir octanoate).

-

The reaction is initiated by adding the MUNANA substrate.

-

After incubation, the fluorescence of the released 4-methylumbelliferone is measured to determine the rate of the enzymatic reaction.

-

The IC₅₀ value, the concentration of inhibitor required to reduce NA activity by 50%, is calculated from the dose-response curve.

-

X-Ray Crystallography for NA-Inhibitor Complex

This protocol is used to determine the three-dimensional structure of the neuraminidase enzyme bound to an inhibitor, providing insights into the binding mechanism.[9][15]

Methodology:

-

Protein Preparation: Highly purified neuraminidase is prepared as described in the NA inhibition assay protocol.

-

Crystallization: The purified NA is crystallized, typically using vapor diffusion methods. The inhibitor, Laninamivir octanoate, is introduced either by co-crystallizing it with the protein or by soaking pre-formed protein crystals in a solution containing the inhibitor.[9]

-

Data Collection: The NA-inhibitor complex crystals are exposed to a high-intensity X-ray beam, often at a synchrotron source. The resulting diffraction pattern is recorded.[9][15]

-

Structure Determination: The diffraction data are processed to determine the electron density map of the crystal. This map is then used to build and refine an atomic model of the protein-ligand complex, revealing the precise binding interactions between Laninamivir octanoate and the neuraminidase active site.[9][15]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cymitquimica.com [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Laninamivir octanoate | C21H36N4O8 | CID 9847629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is Laninamivir used for? [synapse.patsnap.com]

- 11. Long-acting Neuraminidase Inhibitor Laninamivir Octanoate as Post-exposure Prophylaxis for Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and functional analysis of laninamivir and its octanoate prodrug reveals group specific mechanisms for influenza NA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Portico [access.portico.org]

- 14. CN103435582A - Laninamivir octanoate preparation method - Google Patents [patents.google.com]

- 15. rcsb.org [rcsb.org]

A Technical Guide to Laninamivir Octanoate-d3 as a Neuraminidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Laninamivir octanoate-d3, a deuterated analog of the potent neuraminidase inhibitor, Laninamivir octanoate. This document outlines its primary application in bioanalytical assays, its mechanism of action as a neuraminidase inhibitor, relevant quantitative data, and detailed experimental protocols.

Introduction to this compound

Laninamivir octanoate is a long-acting inhaled prodrug of the neuraminidase inhibitor laninamivir.[1][2][3] Upon administration, it is hydrolyzed in the respiratory tract to its active form, laninamivir, which potently inhibits the neuraminidase enzyme of influenza A and B viruses.[1][2][3][4] This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the infection.[5][6]

This compound is an isotopically labeled version of Laninamivir octanoate, where three hydrogen atoms have been replaced by deuterium.[7] Its primary role is not as a therapeutic agent itself, but as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Laninamivir octanoate and its active metabolite, laninamivir, in biological matrices.[2][8][9] The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, ensuring the reliability of pharmacokinetic and metabolism studies.[9]

Mechanism of Action

The therapeutic effect of Laninamivir octanoate stems from its active metabolite, laninamivir. The mechanism can be described in two key steps:

-

Prodrug Conversion: After inhalation, Laninamivir octanoate, the octanoyl ester prodrug, is locally hydrolyzed in the pulmonary tissue by endogenous esterases, such as S-formylglutathione hydrolase (esterase D; ESD) and acyl-protein thioesterase 1 (APT1), to release the active drug, laninamivir.[1][2] This conversion is essential for its pharmacological activity.

-

Neuraminidase Inhibition: Laninamivir is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.[4][10] Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected cells by cleaving sialic acid residues.[5][6] By binding to the active site of neuraminidase, laninamivir prevents this cleavage, causing the newly synthesized viruses to remain attached to the host cell, thus preventing their release and the subsequent infection of other cells.[5]

Signaling Pathway and Prodrug Conversion

Quantitative Data

The following tables summarize the in vitro inhibitory activity of laninamivir and the pharmacokinetic parameters of Laninamivir octanoate and laninamivir. It is important to note that while the data below is for the non-deuterated compounds, the inhibitory activity of this compound is expected to be virtually identical.

Table 1: In Vitro Neuraminidase Inhibitory Activity of Laninamivir

| Influenza Virus Strain/Subtype | IC₅₀ (nM) | Reference |

| Avian H12N5 NA (N5) | 0.90 | [10] |

| pH1N1 N1 NA (p09N1) | 1.83 | [10] |

| A/RI/5+/1957 H2N2 N2 (p57N2) | 3.12 | [10] |

| Subtype A(H1N1)pdm09 | 1.70 | [11] |

| Subtype A(H3N2) | 3.98 | [11] |

| Subtype B | 14.86 | [11] |

| H1N1 (oseltamivir-resistant H274Y) | 1.70 | [12] |

Table 2: Pharmacokinetic Parameters of Laninamivir Octanoate and Laninamivir in Healthy Volunteers (Single Inhaled Dose)

| Parameter | Laninamivir Octanoate (20 mg) | Laninamivir (from 20 mg LO) | Laninamivir Octanoate (40 mg) | Laninamivir (from 40 mg LO) | Reference |

| tmax (hr, median) | 0.25 | 4.0 | 0.25 | 4.0 | |

| t1/2 (hr, mean) | - | 66.6 | - | 74.4 | |

| Cumulative Urinary Excretion (144 hr, % of dose) | 4.7 | 19.2 | 5.5 | 23.3 |

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is a representative method for determining the 50% inhibitory concentration (IC₅₀) of neuraminidase inhibitors like laninamivir.[13][14][15]

Materials:

-

Neuraminidase inhibitor (e.g., Laninamivir)

-

Influenza virus stock

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., 2x MES buffer with CaCl₂)

-

Stop solution (e.g., ethanol and NaOH)

-

96-well flat-bottom plates

-

Fluorometer

Procedure:

-

Preparation of Reagents:

-

Prepare master stocks of the neuraminidase inhibitor (e.g., 300 µM Laninamivir) in assay buffer.[13][15]

-

Prepare serial dilutions of the inhibitor to achieve a range of concentrations (e.g., 0 nM to 30,000 nM).[13]

-

Dilute the influenza virus stock to a predetermined optimal concentration in assay buffer.

-

Prepare the MUNANA substrate solution (e.g., 300 µM).[13]

-

Prepare the stop solution.[13]

-

-

Assay Plate Setup:

-

Dispense 50 µL of each inhibitor dilution into the wells of a 96-well plate.[13] Include wells with assay buffer only as a no-inhibitor control.

-

Add 50 µL of the diluted virus to each well, except for the substrate background control wells which receive 50 µL of assay buffer.[13]

-

Gently mix and incubate the plate at room temperature for 45 minutes.[13]

-

-

Enzymatic Reaction:

-

Stopping the Reaction and Fluorescence Reading:

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.

-

Experimental Workflow for Pharmacokinetic Analysis using this compound

Conclusion

This compound serves as an essential tool in the research and development of its non-deuterated counterpart, a potent long-acting neuraminidase inhibitor for the treatment and prophylaxis of influenza. While not intended for therapeutic use, its role as an internal standard is critical for the accurate and reliable quantification of Laninamivir octanoate and its active metabolite in biological systems. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of antiviral drug development.

References

- 1. Identification of bioactivating enzymes involved in the hydrolysis of laninamivir octanoate, a long-acting neuraminidase inhibitor, in human pulmonary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of a single intravenous administration of laninamivir (an active metabolite of laninamivir octanoate) in an influenza virus infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. lcms.cz [lcms.cz]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Laninamivir Octanoate-d3: A Technical Whitepaper on the Prodrug of the Long-Acting Neuraminidase Inhibitor Laninamivir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laninamivir octanoate, a long-acting neuraminidase inhibitor, is an inhaled prodrug that has demonstrated efficacy in the treatment and prophylaxis of influenza. This technical guide provides an in-depth overview of Laninamivir octanoate-d3, a deuterated isotopologue of the prodrug, focusing on its mechanism of action as a prodrug of Laninamivir. This document details the metabolic activation pathway, summarizes key quantitative data including pharmacokinetic parameters and in vitro efficacy, and provides comprehensive experimental protocols for relevant assays. Visualizations of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

Laninamivir octanoate is an octanoyl ester prodrug of the potent neuraminidase inhibitor, Laninamivir.[1][2] Administered via inhalation, it is designed for targeted delivery to the respiratory tract, the primary site of influenza virus infection.[3] The prodrug strategy enhances the pharmacokinetic profile of Laninamivir, allowing for a sustained local concentration of the active drug and enabling a single-dose treatment regimen.[4] This document focuses on this compound, a deuterated version often utilized in pharmacokinetic and metabolic studies as an internal standard for quantitative analysis due to its mass shift.

Mechanism of Action: Prodrug Activation

Following inhalation, Laninamivir octanoate is deposited in the lungs where it undergoes enzymatic hydrolysis to release the active metabolite, Laninamivir. This bioactivation is a critical step for its antiviral activity, as Laninamivir octanoate itself exhibits significantly weaker inhibition of the influenza neuraminidase enzyme compared to its active form.[5]

The conversion is primarily mediated by two key enzymes present in human pulmonary tissue: Esterase D (ESD) , also known as S-formylglutathione hydrolase, and Acyl-protein thioesterase 1 (APT1) .[3][6] These enzymes cleave the octanoyl ester bond, releasing Laninamivir which can then effectively inhibit the viral neuraminidase, preventing the release of new virions from infected cells and thus halting the spread of infection.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profiles of Laninamivir octanoate and its active metabolite, Laninamivir, have been characterized in healthy volunteers following inhaled administration. The deuterated form, this compound, is expected to have a similar pharmacokinetic profile to the non-deuterated compound and is primarily used as an internal standard in bioanalytical assays.

| Parameter | Laninamivir Octanoate | Laninamivir | Reference |

| Cmax (ng/mL) | 102.40 (in ELF) | 8.57 (in ELF) | [3] |

| Tmax (hours) | ~0.25 (plasma) | ~4.0 (plasma) | MedChemExpress |

| Half-life (t½, hours) | ~2 (in man) | 41.4 (in mouse lung) | [4] |

ELF: Epithelial Lining Fluid

In Vitro Neuraminidase Inhibition

The inhibitory activity of Laninamivir and its prodrug, Laninamivir octanoate, against various influenza virus neuraminidases has been determined using fluorescence-based assays.[5][7]

| Compound | Virus Strain | IC50 (nM) | Reference |

| Laninamivir | Avian H12N5 (N5) | 0.90 | [5] |

| pH1N1 N1 (p09N1) | 1.83 | [5] | |

| A/RI/5+/1957 H2N2 (p57N2) | 3.12 | [5] | |

| Seasonal H1N1 (H274Y mutant) | 1.79 | [7] | |

| Laninamivir Octanoate | Avian H12N5 (N5) | 389 | [5] |

| pH1N1 N1 (p09N1) | 947 | [5] | |

| A/RI/5+/1957 H2N2 (p57N2) | 129 | [5] | |

| H1N1 strains | 631-1170 | MedChemExpress | |

| H3N2 strains | 39.2-221 | MedChemExpress | |

| Oseltamivir Carboxylate | Seasonal H1N1 (H274Y mutant) | 641 | [7] |

| Zanamivir | Avian H12N5 (N5) | 0.59 | [5] |

| pH1N1 N1 (p09N1) | 1.11 | [5] | |

| A/RI/5+/1957 H2N2 (p57N2) | 1.36 | [5] |

Experimental Protocols

Synthesis of Laninamivir Octanoate

While a specific protocol for the deuterated this compound is not publicly detailed, the general synthesis of Laninamivir octanoate has been described.[8][9] One common strategy involves the following key steps:

-

Guanidinylation: Condensation of a protected 4-amino derivative of a sialic acid precursor with a guanidinylating agent to introduce the guanidino group.

-

Deprotection: Removal of protecting groups from the guanidino and other functional groups.

-

Esterification: Selective acylation of the primary hydroxyl group at the C-9 position with octanoyl chloride to yield Laninamivir octanoate.

A patent describes a multi-step process starting from Zanamivir, involving esterification, reaction with dimethyl carbonate, methylation, hydrolysis, and final reaction with octanoyl chloride.[9]

In Vitro Hydrolysis Assay

This protocol is adapted from a study identifying the enzymes responsible for Laninamivir octanoate hydrolysis in human pulmonary tissue.[10]

Objective: To determine the rate of enzymatic conversion of this compound to Laninamivir-d3 in the presence of human pulmonary S9 fractions.

Materials:

-

This compound

-

Human pulmonary S9 fraction

-

HEPES buffer (pH 7.0)

-

Sucrose

-

Acetonitrile

-

Internal standard (e.g., a structurally similar deuterated compound)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the human pulmonary S9 fraction (e.g., 5 mg/mL) in HEPES buffer with sucrose.

-

Initiate the reaction by adding this compound to the mixture to a final concentration (e.g., 10 µM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Add the internal standard to the terminated reaction mixture.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of Laninamivir-d3 using a validated LC-MS/MS method.

-

The enzymatic activity is expressed as the rate of Laninamivir-d3 formation (e.g., pmol/min/mg of S9 protein).

Neuraminidase Inhibition Assay

This protocol is based on a fluorescence-based method for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.[7]

Objective: To determine the 50% inhibitory concentration (IC50) of Laninamivir-d3 against influenza virus neuraminidase activity.

Materials:

-

Laninamivir-d3

-

Influenza virus stock

-

4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

96-well plates (black, flat-bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Laninamivir-d3 in the assay buffer.

-

In a 96-well plate, add the diluted Laninamivir-d3 solutions.

-

Add a standardized amount of influenza virus to each well containing the inhibitor and to control wells (virus only).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound serves as an essential tool in the research and development of the long-acting neuraminidase inhibitor, Laninamivir. Its role as a prodrug, activated by specific esterases in the lungs, is key to its prolonged therapeutic effect. The quantitative data and experimental protocols provided in this technical guide offer a comprehensive resource for scientists and researchers in the field of antiviral drug development. The significant difference in neuraminidase inhibitory activity between the prodrug and its active metabolite underscores the success of this targeted delivery and activation strategy. Further research into the synthesis and application of deuterated analogues like this compound will continue to be vital for advancing our understanding and optimization of this important class of antiviral agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of bioactivating enzymes involved in the hydrolysis of laninamivir octanoate, a long-acting neuraminidase inhibitor, in human pulmonary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Portico [access.portico.org]

- 9. CN103435582A - Laninamivir octanoate preparation method - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Laninamivir Octanoate-d3 for Influenza Virus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting neuraminidase inhibitor (NAI) used for the treatment and prophylaxis of influenza virus infections.[1][2][3] As a prodrug, it is administered via inhalation and is hydrolyzed in the lungs by esterases to its active form, laninamivir.[4][5] Laninamivir exhibits potent inhibitory activity against a wide range of influenza A and B viruses, including strains resistant to other NAIs like oseltamivir.[1]

This technical guide focuses on Laninamivir octanoate-d3 , a deuterated version of the parent compound. The incorporation of deuterium, a stable isotope of hydrogen, is a strategic approach in medicinal chemistry to enhance the pharmacokinetic properties of a drug.[6][7] By replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of metabolic processes.[6] This "kinetic isotope effect" can lead to improved metabolic stability, a longer half-life, and potentially a more favorable dosing regimen.[8]

This document provides a comprehensive overview of the mechanism of action of laninamivir octanoate, the rationale for deuteration, detailed experimental protocols for its evaluation, and a framework for presenting comparative data.

Rationale for Deuteration of Laninamivir Octanoate

The therapeutic efficacy of laninamivir octanoate is dependent on its conversion to the active metabolite, laninamivir, within the respiratory tract. This bioactivation is mediated by specific esterase enzymes present in human pulmonary tissue, namely S-formylglutathione hydrolase (esterase D) and acyl-protein thioesterase 1 (APT1).[4] While this conversion is necessary for its antiviral activity, the rate of this hydrolysis can influence the local concentration and duration of action of the active drug.

The octanoate ester moiety of laninamivir octanoate is the primary site of this metabolic conversion. It is hypothesized that strategic deuteration of the octanoate group could modulate the rate of enzymatic hydrolysis. Specifically, placing deuterium atoms on the carbon atoms of the octanoyl chain adjacent to the ester linkage could slow down the enzymatic cleavage.

Hypothesized benefits of this compound:

-

Altered Rate of Bioactivation: Deuteration at the octanoyl moiety may lead to a slower, more sustained release of the active laninamivir in the lungs.

-

Improved Pharmacokinetic Profile: A modified rate of prodrug conversion could potentially lead to a prolonged local half-life of both the prodrug and the active metabolite, enhancing its long-acting properties.

-

Enhanced Therapeutic Window: By optimizing the release of laninamivir, the deuterated version could potentially offer a more consistent therapeutic concentration at the site of infection.

Mechanism of Action

The antiviral activity of laninamivir, the active metabolite of laninamivir octanoate, stems from its potent and specific inhibition of the influenza virus neuraminidase (NA) enzyme.[9] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[9]

The signaling pathway of influenza virus release and its inhibition by laninamivir is as follows:

-

Viral Budding: New influenza virions assemble at the host cell membrane and begin to bud off.

-

Hemagglutinin Binding: The viral hemagglutinin (HA) protein on the surface of the budding virions binds to sialic acid receptors on the host cell surface, tethering the new virus particles to the cell.

-

Neuraminidase Action: The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the newly formed virions and allowing them to infect other cells.

-

Inhibition by Laninamivir: Laninamivir, after being released from the laninamivir octanoate prodrug, binds with high affinity to the active site of the neuraminidase enzyme. This competitive inhibition prevents the cleavage of sialic acid, causing the new virions to remain aggregated on the surface of the infected cell, thus preventing their spread.[10]

Caption: Mechanism of influenza virus release and inhibition by laninamivir.

Experimental Protocols

The evaluation of this compound would involve a series of in vitro and in vivo experiments to determine its neuraminidase inhibitory activity, antiviral efficacy, and pharmacokinetic profile in comparison to its non-deuterated counterpart.

In Vitro Neuraminidase Inhibition Assay (Fluorometric)

This assay determines the 50% inhibitory concentration (IC50) of the active metabolite, laninamivir-d3, against the neuraminidase activity of various influenza virus strains.

Materials:

-

Influenza virus strains of interest

-

Laninamivir-d3 and non-deuterated Laninamivir (as reference)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate (fluorescent)

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Virus Titration: Determine the optimal virus dilution that gives a linear signal in the assay by performing a serial dilution of the virus stock and measuring neuraminidase activity.

-

Compound Preparation: Prepare serial dilutions of laninamivir-d3 and non-deuterated laninamivir in the assay buffer.

-

Assay Setup:

-

Add diluted virus to each well of a 96-well plate.

-

Add the serially diluted compounds to the respective wells.

-

Include virus-only controls (no inhibitor) and blank controls (no virus).

-

Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the neuraminidase.

-

-

Substrate Addition and Incubation: Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour.[11]

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[11]

-

Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[11]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Cell-Based Virus Yield Reduction Assay

This assay assesses the ability of this compound to inhibit influenza virus replication in a cell culture model.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus

-

This compound and non-deuterated Laninamivir octanoate

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Reagents for virus titration (e.g., for TCID50 or plaque assay)

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of this compound and its non-deuterated counterpart in infection medium.

-

Infection and Treatment:

-

Wash the confluent cell monolayers.

-

Infect the cells with a known multiplicity of infection (MOI) of the influenza virus.

-

After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted compounds.

-

Include virus-only controls and mock-infected controls.

-

-

Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours).

-

Harvesting: Collect the culture supernatants.

-

Virus Titer Determination: Determine the virus titer in the collected supernatants using a standard method such as the TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.[12]

-

Data Analysis: Calculate the reduction in virus yield for each compound concentration compared to the virus-only control and determine the EC50 (50% effective concentration).

Caption: Workflow for the cell-based virus yield reduction assay.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between this compound and its non-deuterated counterpart.

Table 1: In Vitro Neuraminidase Inhibitory Activity (IC50)

| Influenza Virus Strain | Laninamivir (non-deuterated) IC50 (nM) | Laninamivir-d3 IC50 (nM) | Fold Change |

| A/H1N1 | [Insert Data] | [Insert Data] | [Insert Data] |

| A/H3N2 | [Insert Data] | [Insert Data] | [Insert Data] |

| B/Victoria | [Insert Data] | [Insert Data] | [Insert Data] |

| B/Yamagata | [Insert Data] | [Insert Data] | [Insert Data] |

| Oseltamivir-resistant H1N1 | [Insert Data] | [Insert Data] | [Insert Data] |

Table 2: In Vitro Antiviral Activity (EC50)

| Influenza Virus Strain | Laninamivir Octanoate (non-deuterated) EC50 (nM) | This compound EC50 (nM) | Fold Change |

| A/H1N1 | [Insert Data] | [Insert Data] | [Insert Data] |

| A/H3N2 | [Insert Data] | [Insert Data] | [Insert Data] |

| B/Victoria | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: Comparative Pharmacokinetic Parameters in an Animal Model (e.g., Mouse)

| Parameter | Laninamivir Octanoate (non-deuterated) | This compound |

| Prodrug (in lung tissue) | ||

| Cmax (ng/g) | [Insert Data] | [Insert Data] |

| Tmax (h) | [Insert Data] | [Insert Data] |

| AUC (ngh/g) | [Insert Data] | [Insert Data] |

| t1/2 (h) | [Insert Data] | [Insert Data] |

| Active Metabolite (in lung tissue) | ||

| Cmax (ng/g) | [Insert Data] | [Insert Data] |

| Tmax (h) | [Insert Data] | [Insert Data] |

| AUC (ngh/g) | [Insert Data] | [Insert Data] |

| t1/2 (h) | [Insert Data] | [Insert Data] |

Logical Relationship of Deuteration

The central hypothesis for the development of this compound is that the kinetic isotope effect will alter its metabolic profile, leading to an improved pharmacokinetic and potentially pharmacodynamic outcome.

Caption: Logical framework for the anticipated benefits of deuterating laninamivir octanoate.

Conclusion

This compound represents a promising next-generation neuraminidase inhibitor with the potential for an improved pharmacokinetic profile due to the strategic incorporation of deuterium. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this novel compound. Comparative studies with non-deuterated laninamivir octanoate are essential to quantify the impact of deuteration on its metabolic stability, antiviral efficacy, and overall therapeutic potential in the context of influenza virus research and drug development. While specific data on this compound is not yet publicly available, the scientific rationale for its development is strong, and its investigation is a logical step in the advancement of influenza therapeutics.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Population pharmacokinetics of laninamivir and its prodrug laninamivir octanoate in healthy subjects and in adult and pediatric patients with influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. antibiotics.or.jp [antibiotics.or.jp]

- 4. Identification of bioactivating enzymes involved in the hydrolysis of laninamivir octanoate, a long-acting neuraminidase inhibitor, in human pulmonary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]

- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

Laninamivir Octanoate: A Technical Guide to its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting neuraminidase inhibitor (NAI) that demonstrates potent antiviral activity primarily against influenza A and B viruses. Administered as a prodrug, it is rapidly converted in the respiratory tract to its active form, laninamivir. A key advantage of laninamivir octanoate is its prolonged retention in the airways, allowing for effective treatment with a single inhaled dose. This technical guide provides an in-depth overview of the antiviral activity spectrum of laninamivir, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. The deuterated form, laninamivir octanoate-d3, is often used as an internal standard in analytical assays but is not the subject of antiviral activity studies.

Mechanism of Action

Laninamivir is a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] This enzyme is crucial for the release of newly formed viral particles from the surface of infected cells.[1] By binding to the active site of neuraminidase, laninamivir prevents the cleavage of sialic acid residues, causing viral aggregation at the cell surface and inhibiting the spread of the infection.[1]

Caption: Mechanism of action of Laninamivir.

Antiviral Activity Spectrum

Laninamivir exhibits potent inhibitory activity against a wide range of influenza viruses, including seasonal influenza A (H1N1, H3N2) and influenza B viruses.[2][3] Notably, it retains its activity against many strains that have developed resistance to other neuraminidase inhibitors, such as oseltamivir.[2][4] Its efficacy also extends to avian influenza strains with pandemic potential, including H5N1 and H7N9.[3][5]

Data Presentation

The following tables summarize the in vitro inhibitory activity of laninamivir against various influenza virus strains. IC50 represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity, while EC50 is the concentration required to achieve 50% of the maximum antiviral effect in cell culture.

Table 1: Neuraminidase Inhibitory Activity (IC50) of Laninamivir

| Virus Strain/Subtype | IC50 (nM) | Reference |

| Influenza A | ||

| A(H1N1)pdm09 | 0.27 ± 0.05 | [3] |

| A(H3N2) | 0.62 ± 0.05 | [3] |

| Avian A(H5N1) | Potent Inhibition | [3][4] |

| Avian A(H7N9) | Potent Inhibition | [6] |

| Oseltamivir-Resistant H1N1 (H275Y) | Susceptible | [4] |

| Influenza B | ||

| Influenza B | 3.26 ± 0.26 | [3] |

Table 2: In Vitro Antiviral Activity (EC50) of Laninamivir

| Virus Strain | Cell Line | EC50 (nM) | Reference |

| Influenza A (H1N1) | MDCK | Data not available | |

| Influenza A (H3N2) | MDCK | Data not available | |

| Influenza B | MDCK | Data not available | |

| Avian A(H5N1) | MDCK | Data not available | |

| Avian A(H7N9) | MDCK | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antiviral activity of laninamivir.

Neuraminidase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the influenza neuraminidase enzyme.

Protocol:

-

Virus Preparation: Influenza viruses are propagated in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain sufficient viral titers.

-

Compound Dilution: A serial dilution of laninamivir is prepared in assay buffer.

-

Incubation: The diluted compound is mixed with a standardized amount of influenza virus and incubated to allow for inhibitor binding to the neuraminidase.

-

Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

-

Enzymatic Reaction: The neuraminidase enzyme cleaves the substrate, releasing a fluorescent product. The reaction is incubated at 37°C.

-

Reaction Termination: A stop solution is added to terminate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence of the released product is measured using a fluorometer.

-

IC50 Calculation: The concentration of laninamivir that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the fluorescence intensity against the compound concentration.

Plaque Reduction Assay

This cell-based assay determines the ability of a compound to inhibit the replication of infectious virus.

Protocol:

-

Cell Seeding: Confluent monolayers of MDCK cells are prepared in multi-well plates.

-

Virus Infection: The cells are infected with a known amount of influenza virus.

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of laninamivir.

-

Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death).

-

Plaque Visualization: The cell monolayers are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting: The number of plaques in the treated wells is counted and compared to the number in untreated control wells.

-

EC50 Calculation: The effective concentration of laninamivir that reduces the number of plaques by 50% (EC50) is determined.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Protocol:

-

Cell Seeding: MDCK cells are seeded in 96-well plates.

-

Compound and Virus Addition: The cells are treated with serial dilutions of laninamivir and subsequently infected with a specific titer of influenza virus.

-

Incubation: The plates are incubated until cytopathic effects are observed in the virus control wells (no compound).

-

Cell Viability Assessment: The viability of the cells is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS, or resazurin) or ATP content.

-

EC50 Calculation: The concentration of laninamivir that protects 50% of the cells from virus-induced death (EC50) is calculated.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and evaluating the antiviral activity of compounds like laninamivir octanoate.

Caption: General workflow for antiviral drug screening.

Conclusion

Laninamivir octanoate is a potent, long-acting neuraminidase inhibitor with a broad spectrum of activity against seasonal and potentially pandemic influenza viruses. Its efficacy against oseltamivir-resistant strains makes it a valuable tool in the management of influenza. The experimental protocols outlined in this guide provide a framework for the continued evaluation of its antiviral properties and the development of novel anti-influenza therapeutics.

References

- 1. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]

- 2. Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Laninamivir and its prodrug, CS-8958: long-acting neuraminidase inhibitors for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. [In vitro and in vivo effects of a long-acting anti-influenza agent CS-8958 (laninamivir octanoate, Inavir) against pandemic (H1N1) 2009 influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Laninamivir Octanoate-d3 - Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical data for Laninamivir Octanoate. Specific data for the deuterated form, Laninamivir Octanoate-d3, is limited. The information presented for the non-deuterated form is expected to be a close approximation for the deuterated analog due to the negligible impact of deuterium substitution on these physical properties. However, empirical verification is recommended for critical applications.

Introduction

Laninamivir octanoate is a long-acting neuraminidase inhibitor and a prodrug of Laninamivir, effective against both influenza A and B viruses. The deuterated version, this compound, serves as an internal standard for pharmacokinetic studies and other analytical applications. This guide provides a comprehensive overview of its solubility and recommended storage conditions based on available data.

Solubility Data

Quantitative solubility data for Laninamivir octanoate in various common laboratory solvents has been compiled from multiple sources. It is important to note that for hygroscopic solvents like DMSO, using a fresh, anhydrous grade is crucial as moisture can significantly reduce solubility.[1] For compounds that are difficult to dissolve, techniques such as ultrasonication or gentle warming (e.g., to 37°C) can be employed to aid dissolution.[2][3]

Table 1: Quantitative Solubility of Laninamivir Octanoate

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 95 - 100 | 201.04 - 211.63 | Use of fresh, hygroscopic DMSO is recommended; ultrasonic treatment may be needed.[1][2][3][] |

| Ethanol | 5 | 10.58 | |

| Water | Insoluble | Insoluble |

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound. The compound is available as a solid powder and can also be stored as a stock solution.

Table 2: Recommended Storage Conditions for Laninamivir Octanoate

| Form | Storage Temperature | Duration |

| Solid Powder | -20°C | 3 years[1][] |

| Stock Solution in Solvent | -80°C | Up to 2 years (or 6 months as per other sources)[1][2][] |

| -20°C | 1 month[1][2] |

To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[3] For in vivo experiments, it is best practice to prepare fresh solutions on the day of use.

Experimental Protocols

Diagram 1: General Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Signaling Pathways and Logical Relationships

The primary mechanism of action for Laninamivir (the active metabolite of Laninamivir octanoate) is the inhibition of the neuraminidase enzyme of the influenza virus. This inhibition prevents the release of new viral particles from infected host cells, thereby halting the spread of the infection.

Diagram 2: Mechanism of Action of Laninamivir

Caption: Inhibition of viral release by Laninamivir through neuraminidase blockade.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Laninamivir Octanoate using Laninamivir Octanoate-d3 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting neuraminidase inhibitor used for the treatment and prophylaxis of influenza. It is a prodrug that is hydrolyzed in the body to its active form, laninamivir. Accurate quantification of laninamivir octanoate in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document provides detailed application notes and protocols for the quantitative analysis of laninamivir octanoate in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with laninamivir octanoate-d3 as an internal standard.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. It ensures high accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects, as the internal standard co-elutes with and has a similar ionization efficiency to the analyte.

Bioactivation of Laninamivir Octanoate

Laninamivir octanoate is administered as a prodrug and undergoes enzymatic hydrolysis in the body to form the pharmacologically active neuraminidase inhibitor, laninamivir. This bioactivation is a key step in its mechanism of action.

Caption: Bioactivation of Laninamivir Octanoate to Laninamivir.

Experimental Protocols

Materials and Reagents

-

Laninamivir Octanoate (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Human plasma (or other relevant biological matrix)

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve laninamivir octanoate and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the laninamivir octanoate stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of laninamivir octanoate from plasma samples.

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Sample Preparation Workflow.

LC-MS/MS Method Parameters

The following are typical starting parameters for an LC-MS/MS method for the analysis of laninamivir octanoate. Method optimization is recommended for specific instrumentation.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5-10% B, ramp to 95% B, hold, and return to initial conditions. Optimize for peak shape and separation. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Quantitative Data

The following table summarizes hypothetical but representative MRM transitions and other mass spectrometry parameters for laninamivir octanoate and its deuterated internal standard. Actual values should be optimized on the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Laninamivir Octanoate | [M+H]+ | Fragment 1 | 100 | Optimize |

| Fragment 2 | 100 | Optimize | ||

| This compound | [M+H]+ of d3 | Fragment 1 of d3 | 100 | Optimize |

| Fragment 2 of d3 | 100 | Optimize |

Note: Specific m/z values for precursor and product ions are proprietary to method developers and are not publicly available in the search results. These would need to be determined experimentally.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

| Parameter | Acceptance Criteria |

| Linearity | A calibration curve with at least 6-8 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |

| Accuracy & Precision | Within-run and between-run accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for quality control (QC) samples at multiple concentration levels. |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix samples from at least six different sources. |

| Matrix Effect | Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%. |

| Recovery | The extraction recovery of the analyte should be consistent and reproducible. |

| Stability | Analyte stability in the biological matrix should be evaluated under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage). |

Conclusion

This document outlines a robust framework for the development and validation of an LC-MS/MS method for the quantification of laninamivir octanoate in biological matrices using this compound as an internal standard. The provided protocols and parameters serve as a starting point for method development. Adherence to rigorous validation procedures is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies.

Application Note: Quantification of Laninamivir Octanoate-d3 in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laninamivir octanoate is an inhaled long-acting neuraminidase inhibitor prodrug, which is converted to its active form, laninamivir, in the lungs.[1] Accurate quantification of laninamivir octanoate in biological matrices is crucial for pharmacokinetic studies and drug development. This application note provides a detailed protocol for the quantification of laninamivir octanoate in human plasma using a stable isotope-labeled internal standard, Laninamivir octanoate-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is a best practice in bioanalysis, ensuring high accuracy and precision by correcting for variability in sample extraction and mass spectrometric ionization.[2]

Quantitative Data Summary

The following tables summarize the quantitative performance of the method for the analysis of laninamivir octanoate and its active metabolite, laninamivir, in various biological matrices.

Table 1: Quantitative Method Parameters in Human Plasma

| Parameter | Laninamivir Octanoate | Laninamivir | Reference |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 1.00 ng/mL | [3][4] |

| Linear Calibration Range | 1 - 1,000 ng/mL | 1 - 1,000 ng/mL | [3] |

| Inter-assay Accuracy | 100.0 - 102.1% | 98.7 - 100.0% | [3] |

| Inter-assay Precision (% CV) | < 10% | < 10% | [3] |

| Intra-assay Precision (% CV) | 2.1 - 4.7% | 2.8 - 11.5% | [3] |

Table 2: Quantitative Method Parameters in Human Epithelial Lining Fluid (ELF) and Alveolar Macrophages (AM)

| Parameter | Laninamivir Octanoate & Laninamivir | Reference |

| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | [3][4] |

| Linear Calibration Range | 0.1 - 10 ng/mL | [3] |

| Intra-assay Precision (% CV) | 3.8 - 4.7% (LO), 2.7 - 3.1% (Laninamivir) | [3] |

| Inter-assay Precision (% CV) | 3.2 - 4.1% (LO), 2.4 - 4.7% (Laninamivir) | [3] |

Experimental Protocols

Sample Collection and Handling

To ensure the stability of laninamivir octanoate, which is susceptible to enzymatic hydrolysis, specific collection and handling procedures are critical.

-

Anticoagulant: Collect whole blood in tubes containing heparin.[3]

-

Enzyme Inhibition: Immediately after collection, add an aliquot of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) solution to the blood (e.g., 0.125 mL of AEBSF solution to 5 mL of blood) to inhibit esterase activity.[3][5]

-

Plasma Preparation: Centrifuge the blood at 1,700 x g for 10 minutes at 4°C.[3]

-

Storage: Transfer the resulting plasma supernatant to labeled cryovials and store at -20°C or lower until analysis.[3]

Sample Preparation: Protein Precipitation

This protocol utilizes a protein precipitation method for the extraction of laninamivir octanoate from plasma, which is a rapid and effective technique for removing proteins prior to LC-MS/MS analysis.

-

Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Internal Standard Spiking: Add 10 µL of the working internal standard solution (this compound, 100 ng/mL in methanol) to each tube and vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

HPLC System: A standard UHPLC/HPLC system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm particle size).[6]

-

Mobile Phase A: 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

-

Flow Rate: 0.7 mL/min.[6]

-

Injection Volume: 5 µL.[6]

-

Gradient Elution:

-

0-0.5 min: 35% B

-

0.5-4.5 min: 35% to 95% B

-

4.5-5.5 min: 95% B

-

5.5-6.0 min: 95% to 35% B

-

6.0-7.0 min: 35% B (Re-equilibration)

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[6]

-

MRM Transitions:

-

Laninamivir Octanoate: [Precursor Ion > Product Ion] (To be determined empirically, e.g., m/z 473.3 > 347.2)

-

This compound (IS): [Precursor Ion > Product Ion] (To be determined empirically, e.g., m/z 476.3 > 347.2)

-

-

Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Visualizations

Caption: Workflow for Laninamivir Octanoate Quantification.

Caption: Bioactivation and Mechanism of Laninamivir Octanoate.

References

- 1. Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Intrapulmonary Distribution and Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, Laninamivir Octanoate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmda.go.jp [pmda.go.jp]

- 5. Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

Application Notes and Protocols for In Vitro Neuraminidase Inhibition Assay of Laninamivir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate (CS-8958) is a long-acting inhaled neuraminidase (NA) inhibitor used for the treatment and prophylaxis of influenza virus infection.[1][2][3] It is a prodrug that is hydrolyzed in the respiratory tract to its active form, laninamivir (R-125489).[4][5] Laninamivir exhibits potent inhibitory activity against a wide range of influenza A and B viruses, including strains resistant to other neuraminidase inhibitors like oseltamivir.[6][7][8][9] The in vitro neuraminidase inhibition assay is a crucial tool for evaluating the antiviral potency of laninamivir and for conducting research and development of new anti-influenza drugs. This document provides detailed protocols and application notes for performing this assay.